Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride
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Overview
Description
Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride is a chemical compound with the molecular formula C4H10N2OS.2Cl. This compound is characterized by its unique structure, which includes an azetidine ring, an imino group, a methyl group, and a sulfane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with azetidine-3-carboxaldehyde as the starting material.
Formation of Imino Group: : The aldehyde group is converted to an imine through a reaction with an amine source.
Introduction of Sulfane Group: : The imine is then reacted with a sulfur-containing reagent to introduce the sulfane group.
Formation of Dihydrochloride: : Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form azetidin-3-yl-imino-methyl-oxo-lambda6-sulfone.
Reduction: : Reduction reactions can lead to the formation of azetidin-3-yl-imino-methyl-oxo-lambda6-sulfide.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the imino group or the sulfane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfone
Reduction: : Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfide
Substitution: : Various substituted azetidines depending on the nucleophile used
Scientific Research Applications
Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride has diverse applications in scientific research, including:
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: : It is utilized in material science for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The imino group and the sulfane moiety play crucial roles in these interactions, leading to the modulation of biological processes.
Comparison with Similar Compounds
Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride can be compared with other similar compounds, such as:
Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfone: : This compound differs by the presence of a sulfone group instead of a sulfane group.
Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfide: : This compound has a sulfide group instead of a sulfane group.
Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfate: : This compound contains a sulfate group instead of a sulfane group.
These compounds share structural similarities but exhibit different chemical properties and reactivity due to the variations in their functional groups.
Properties
IUPAC Name |
azetidin-3-yl-imino-methyl-oxo-λ6-sulfane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS.2ClH/c1-8(5,7)4-2-6-3-4;;/h4-6H,2-3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSAYQWKKXBMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-00-4 |
Source
|
Record name | (azetidin-3-yl)(imino)methyl-lambda6-sulfanone dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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